In-Depth Technical Guide: Chemical Properties and Synthetic Utility of (3S)-4-Benzyl-3-phenylmorpholin-2-one
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of (3S)-4-Benzyl-3-phenylmorpholin-2-one
Executive Summary
(3S)-4-Benzyl-3-phenylmorpholin-2-one (CAS: 159706-35-1) is a highly specialized chiral morpholine-2-one derivative that serves as a cornerstone building block in advanced medicinal chemistry[1]. Recognized for its rigid heterocyclic scaffold and precise stereochemical definition, this compound is primarily utilized as a chiral auxiliary and synthetic intermediate. Its most prominent industrial application is in the asymmetric synthesis of tachykinin (NK-1) receptor antagonists, specifically serving as the core structural precursor for the antiemetic drug Aprepitant[1][2][3].
As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a comprehensive understanding of the compound's physicochemical properties, its mechanistic role in stereocontrol, and field-proven protocols for its synthesis and validation.
Physicochemical Properties & Structural Analysis
The utility of (3S)-4-benzyl-3-phenylmorpholin-2-one stems from its unique structural topology. The morpholin-2-one ring features a lactone moiety that permits controlled enolization, while the (3S)-phenyl group and N-benzyl protection work synergistically to dictate the trajectory of incoming reagents[4].
Table 1: Core Physicochemical and Structural Data
| Property | Value | Structural Significance |
| IUPAC Name | (3S)-4-benzyl-3-phenylmorpholin-2-one | Defines substitution at C3 and N4 positions. |
| CAS Number | 159706-35-1 | Unique registry identifier for procurement/QC[1]. |
| Molecular Formula | C17H17NO2 | Indicates a highly aromatic, lipophilic scaffold[4]. |
| Molecular Weight | 267.32 g/mol | Standard mass for LC-MS validation[1]. |
| Stereochemistry | (3S) Configuration | Critical for biological target binding affinity[1]. |
| Appearance | White to off-white powder | Visual indicator of high-purity crystalline form. |
Mechanistic Role in Asymmetric Synthesis
The true value of this compound lies in its ability to act as a self-directing chiral template. In the synthesis of complex APIs, establishing contiguous stereocenters with high enantiomeric and diastereomeric excess is a primary challenge.
The Principle of Steric Shielding: When the morpholin-2-one undergoes enolization at the C2-C3 bond, the molecule adopts a planar geometry at the reaction site. However, the bulky phenyl group at the (3S) position, combined with the steric umbrella of the N-benzyl group, effectively blocks the syn-face of the enolate. Consequently, any electrophilic attack (such as alkylation or aldol condensation) is forced to occur from the less hindered anti-face. This causality ensures that subsequent stereocenters are established with near-perfect trans-selectivity.
Logical relationship of steric shielding dictating anti-face electrophilic attack.
Application in Drug Development: Aprepitant Synthesis
Aprepitant is a potent NK-1 receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV)[2]. The API features a highly substituted morpholine core with specific (2R,3S) stereochemistry. (3S)-4-Benzyl-3-phenylmorpholin-2-one is the exact intermediate required to build this core[3]. By utilizing this pre-configured chiral building block, process chemists bypass the need for late-stage chiral resolution, drastically improving the overall atom economy and yield of the API manufacturing process.
Synthetic workflow from (S)-phenylglycine to Aprepitant via the morpholin-2-one intermediate.
Experimental Protocols: Synthesis of the Chiral Core
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing (3S)-4-benzyl-3-phenylmorpholin-2-one from (S)-phenylglycine.
Step 1: Reductive Amination (N-Benzylation)
-
Objective: Protect the primary amine while increasing steric bulk.
-
Procedure:
-
Suspend (S)-phenylglycine (1.0 eq) in a mildly alkaline aqueous solution (NaOH).
-
Add benzaldehyde (1.05 eq) and stir at 25 °C for 2 hours to form the intermediate imine.
-
Cool the reactor to 0 °C. Causality: Cooling is strictly required to prevent the exothermic degradation of the imine and to suppress the competitive reduction of unreacted benzaldehyde into benzyl alcohol.
-
Slowly charge Sodium Borohydride (NaBH₄) (0.6 eq). Stir for 1 hour, then acidify to pH 6 to precipitate the N-benzyl-(S)-phenylglycine. Filter and dry under vacuum.
-
Step 2: Annulation (Lactone Formation)
-
Objective: Construct the 6-membered morpholin-2-one ring via a double Sₙ2 cascade.
-
Procedure:
-
Dissolve N-benzyl-(S)-phenylglycine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF, a polar aprotic solvent, is chosen because it leaves the nucleophiles unsolvated, significantly accelerating the Sₙ2 reaction rate.
-
Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) and 1,2-dibromoethane (1.5 eq). Causality: K₂CO₃ is a mild base; it is strong enough to deprotonate the carboxylic acid and secondary amine, but weak enough to prevent the base-catalyzed racemization of the sensitive (3S) stereocenter.
-
Heat the mixture to 50 °C for 12 hours. The elevated temperature provides the activation energy necessary for the sterically hindered intramolecular ring closure.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the baseline spot of the amino acid is entirely consumed.
-
Quench with ice water, extract with Ethyl Acetate, and wash the organic layer extensively with brine to remove residual DMF. Concentrate under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to yield pure (3S)-4-benzyl-3-phenylmorpholin-2-one.
-
Quality Control and Analytical Validation
Before deploying this intermediate into the costly downstream synthesis of Aprepitant, it must pass rigorous analytical gating. The presence of the (3R)-enantiomer will propagate through the synthesis, resulting in diastereomeric impurities that are nearly impossible to separate at the API stage[2].
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Parameter | Expected Outcome for Release |
| Chiral HPLC | Enantiomeric Excess (ee) | > 99.0% (Strict absence of the 3R-isomer). |
| ¹H-NMR (CDCl₃) | Benzylic Protons (N-CH₂) | Distinct AB quartet at ~3.8–4.2 ppm due to the chiral environment. |
| ¹H-NMR (CDCl₃) | C3 Methine Proton | Singlet or fine doublet at ~4.5 ppm. |
| LC-MS (ESI+) | [M+H]⁺ Ion Mass | m/z 268.1 (Confirms molecular weight). |
References
-
[4] U.S. Environmental Protection Agency (EPA). "4,4-Diethyl-2-oxo-3-phenylmorpholin-4-ium bromide - Similar Compounds". Available at: [Link]
-
[3] Google Patents. "US8133994B2 - Preparation of aprepitant". Available at:
